molecular formula C20H18N4O5 B12388195 Mlkl-IN-6

Mlkl-IN-6

Cat. No.: B12388195
M. Wt: 394.4 g/mol
InChI Key: PURCTTCEAJLVTC-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mlkl-IN-6 is a mixed lineage kinase domain-like protein inhibitor. It specifically targets the mixed lineage kinase domain-like protein, effectively preventing its phosphorylation and oligomerization, which are critical steps in cell necrosis . This compound has shown potential in various scientific research applications, particularly in the fields of biology and medicine.

Preparation Methods

The synthetic routes and reaction conditions for Mlkl-IN-6 involve several steps

Chemical Reactions Analysis

Mlkl-IN-6 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mlkl-IN-6 has a wide range of scientific research applications:

Mechanism of Action

Mlkl-IN-6 exerts its effects by inhibiting the phosphorylation and oligomerization of mixed lineage kinase domain-like protein. This inhibition prevents the protein from executing its role in cell necrosis, thereby protecting cells from necrotic death. The molecular targets of this compound include the mixed lineage kinase domain-like protein and its associated pathways .

Comparison with Similar Compounds

Mlkl-IN-6 is unique in its specific targeting of mixed lineage kinase domain-like protein. Similar compounds include:

This compound stands out due to its specific inhibition of phosphorylation and oligomerization, making it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C20H18N4O5

Molecular Weight

394.4 g/mol

IUPAC Name

methyl (E)-3-[3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-2,6-dioxopurin-8-yl]prop-2-enoate

InChI

InChI=1S/C20H18N4O5/c1-22-15(9-10-16(26)29-3)21-18-17(22)19(27)23(2)20(28)24(18)11-5-7-13-6-4-8-14(25)12-13/h4,6,8-10,12,25H,11H2,1-3H3/b10-9+

InChI Key

PURCTTCEAJLVTC-MDZDMXLPSA-N

Isomeric SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)/C=C/C(=O)OC

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2CC#CC3=CC(=CC=C3)O)C)C=CC(=O)OC

Origin of Product

United States

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